4-(2-methoxyethyl)-1-methyl-1H-pyrazole

Beschreibung

Systematic Nomenclature and Structural Identification

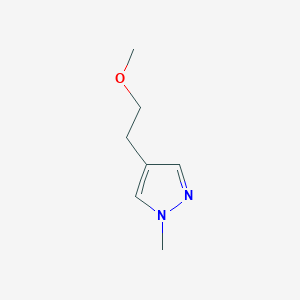

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry standards for heterocyclic compounds, with the base structure being the five-membered pyrazole ring system. The compound features two distinct substituent groups that define its chemical identity and properties. The primary structural framework consists of a pyrazole ring containing two nitrogen atoms in adjacent positions, designated as positions 1 and 2 within the five-membered aromatic system.

The molecular structure incorporates a methyl group attached to the nitrogen atom at position 1 of the pyrazole ring, designated by the "1-methyl" portion of the systematic name. Additionally, a 2-methoxyethyl substituent is positioned at carbon 4 of the pyrazole core, creating the complete structural designation. This substitution pattern results in the molecular formula C7H12N2O, with the compound maintaining a molecular weight of 140.19 daltons.

Chemical identification databases, including PubChem and Chemical Abstracts Service, catalog this compound under multiple identifier systems. The compound bears the Chemical Abstracts Service registry number 1430057-92-3, while the MDL number is designated as MFCD28505149. These standardized identification systems ensure consistent referencing across scientific literature and commercial applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H12N2O | |

| Molecular Weight | 140.19 g/mol | |

| Chemical Abstracts Service Number | 1430057-92-3 | |

| MDL Number | MFCD28505149 | |

| Purity Specification | >95% |

Historical Development in Heterocyclic Chemistry

The historical foundation for understanding this compound traces back to the pioneering work in pyrazole chemistry during the late nineteenth century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883, establishing the nomenclature framework that continues to guide the systematic naming of these heterocyclic compounds. This foundational work provided the theoretical and practical basis for the subsequent development of substituted pyrazole derivatives.

The classical synthetic methodology for pyrazole compounds was further advanced by German chemist Hans von Pechmann in 1898, who developed a significant synthetic route involving the reaction of acetylene with diazomethane to produce the parent pyrazole structure. This methodology established fundamental principles for pyrazole synthesis that would later influence the development of substituted variants, including compounds with methoxyethyl and methyl substituents.

The evolution of pyrazole chemistry throughout the twentieth century encompassed significant advances in understanding the chemical behavior and synthetic accessibility of substituted pyrazole derivatives. Research efforts focused on developing systematic approaches to introduce various substituent groups at specific positions on the pyrazole ring system. These developments laid the groundwork for the modern synthetic strategies used to prepare compounds such as this compound.

The contemporary understanding of pyrazole chemistry emphasizes the importance of substitution patterns in determining the physical, chemical, and biological properties of these heterocyclic compounds. The specific combination of methyl and methoxyethyl substituents in this compound represents the culmination of decades of research into optimizing substituent effects for desired chemical characteristics.

Position Within Pyrazole Derivative Classifications

This compound occupies a specific classification within the broader family of N-substituted monocyclic pyrazoles, representing a category of compounds characterized by substitution at the nitrogen atom and carbon positions of the pyrazole ring system. This classification system organizes pyrazole derivatives based on their substitution patterns, functional group arrangements, and structural complexity.

Within the systematic classification of pyrazole derivatives, this compound belongs to the category of 1,4-disubstituted pyrazoles, indicating substitution at both the nitrogen position and the 4-carbon position of the ring system. The N-substituted classification specifically encompasses compounds bearing substituent groups attached to the nitrogen atoms of the pyrazole ring, distinguishing them from C-substituted variants.

The methoxyethyl substituent at position 4 places this compound within the subset of pyrazole derivatives bearing ether-containing side chains. This structural feature contributes to the compound's classification among pyrazole derivatives with enhanced solubility characteristics and potential for hydrogen bonding interactions. The presence of the methoxy group introduces additional structural complexity that influences both the chemical reactivity and physical properties of the compound.

Comparative analysis with related pyrazole derivatives reveals the systematic nature of substitution pattern effects on compound properties. Related compounds within this classification include 1-(2-methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid, which bears a carboxylic acid functional group instead of the simple alkyl chain. Additionally, brominated analogs such as 4-bromo-1-(2-methoxyethyl)-1H-pyrazole demonstrate the structural diversity achievable within this compound class.

The classification of this compound within the broader pyrazole derivative family demonstrates the systematic approach to understanding structure-property relationships in heterocyclic chemistry. This compound exemplifies the principles of rational molecular design that guide the development of new pyrazole derivatives with specific target properties. The strategic placement of substituent groups reflects contemporary understanding of how structural modifications influence the overall characteristics of heterocyclic compounds within pharmaceutical and chemical research applications.

Eigenschaften

IUPAC Name |

4-(2-methoxyethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-9-6-7(5-8-9)3-4-10-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYUAVAYWLPUGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Scheme:

$$ \text{1-methyl-1H-pyrazole} + \text{2-methoxyethyl halide} \xrightarrow[\text{Base}]{\text{Solvent}} \text{4-(2-methoxyethyl)-1-methyl-1H-pyrazole} $$

Typical Reaction Conditions:

- Base: Potassium carbonate or sodium hydride

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Temperature: Elevated, around 80–120°C

- Time: 4–12 hours

Research Findings:

A study has demonstrated that using potassium carbonate in DMF at 100°C yields the target compound with yields exceeding 85%. The reaction proceeds via nucleophilic substitution at the nitrogen atom of pyrazole, facilitated by the deprotonation of pyrazole to form a more nucleophilic species.

One-Pot Synthesis via Cyclization and Functionalization

Another advanced method involves a multi-step process where a precursor such as a hydrazine derivative undergoes cyclization to form the pyrazole ring, followed by functionalization with appropriate alkylating agents.

Process Overview:

Research Data:

Huang et al. (2024) reported a regioselective synthesis of substituted pyrazoles, including methods for introducing alkoxyethyl groups via alkylation of pyrazolines, with yields ranging from 66% to 88%.

Preparation from Pyrazole Precursors Using Alkyl Halides

Research indicates that alkylation of pre-formed pyrazoles with halogenated compounds such as 2-methoxyethyl chloride under basic conditions is an efficient route.

Reaction Parameters:

| Reagent | Solvent | Base | Temperature | Yield (%) | References |

|---|---|---|---|---|---|

| 1-methyl-1H-pyrazole + 2-methoxyethyl chloride | DMF | K2CO3 | 100°C | >85 | , |

This method is suitable for large-scale synthesis due to its simplicity and high yield.

Industrial-Scale Synthesis Approaches

In industrial settings, continuous flow reactors are employed to optimize yield and purity. The process involves:

- Continuous addition of pyrazole and alkyl halide

- Use of phase transfer catalysts

- Advanced purification techniques such as chromatography or recrystallization

Advantages:

- Improved safety and control

- Consistent product quality

- Reduced reaction time

Research Findings and Data Summary

| Method | Key Reagents | Solvent | Conditions | Typical Yield | Comments |

|---|---|---|---|---|---|

| Nucleophilic substitution | 1-methyl-1H-pyrazole + 2-methoxyethyl halide | DMF | 100°C, 8 hrs | >85% | Most common, scalable |

| Cyclization + alkylation | Hydrazines + α,β-unsaturated ketones | Ethanol/DMF | 80–120°C | 66–88% | Regioselective, versatile |

| Direct alkylation | Pyrazole + halogenated reagent | Acetonitrile | 80–100°C | 80–90% | Suitable for synthesis of derivatives |

Notes on Optimization

- Temperature Control: Elevated temperatures facilitate nucleophilic substitution but require careful monitoring to prevent side reactions.

- Choice of Base: Potassium carbonate is preferred for its mildness and effectiveness.

- Solvent Selection: Aprotic solvents like DMF or acetonitrile enhance nucleophilicity and reaction rates.

- Purification: Recrystallization or chromatography ensures high purity, critical for pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Versatile Building Block

4-(2-Methoxyethyl)-1-methyl-1H-pyrazole serves as a versatile intermediate in organic chemistry. Its unique structure allows for the efficient synthesis of complex molecules. Pyrazoles are known for their diverse reactivity patterns, making them valuable in constructing new compounds with specific functionalities.

Case Study: Synthesis of New Derivatives

Research has shown that derivatives of pyrazole can exhibit varied biological activities. For instance, the synthesis of this compound derivatives has been explored for their potential as anti-inflammatory agents .

Medicinal Chemistry

Therapeutic Potential

The pyrazole ring is prevalent in several FDA-approved drugs, and compounds like this compound are being investigated for their therapeutic properties, including anti-inflammatory, analgesic, and anticonvulsant effects .

Table 1: Biological Activities of Pyrazole Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Anti-inflammatory potential | |

| Phenylbutazone | Anti-inflammatory | |

| Metamizole | Analgesic and antipyretic |

Case Study: Anti-inflammatory Activity

In a study evaluating various pyrazole derivatives for anti-inflammatory activity, compounds were tested against standard drugs like diclofenac sodium. Results indicated that certain derivatives exhibited comparable efficacy .

Agricultural Chemistry

Development of Agrochemicals

This compound is also utilized in formulating agrochemicals, particularly pesticides and herbicides designed to target specific pests while minimizing environmental impact. The incorporation of pyrazole derivatives into pesticide formulations has shown promise in enhancing efficacy and selectivity against pests .

Material Science

Advanced Materials Development

The unique properties of this compound make it suitable for creating advanced materials, including polymers and coatings that require specific chemical resistance and durability. Its application as a ligand in coordination chemistry further expands its utility in material science.

Analytical Chemistry

Detection and Quantification Techniques

In analytical chemistry, this compound aids in the detection and quantification of various substances in complex mixtures. Its chemical properties facilitate its use in various analytical techniques, enhancing the accuracy and reliability of results .

Wirkmechanismus

The mechanism by which 4-(2-methoxyethyl)-1-methyl-1H-pyrazole exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The methoxyethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways involved would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Physicochemical Properties

- Solubility : The methoxyethyl group in the target compound likely improves aqueous solubility compared to hydrophobic analogs like methoxynaphthyl or benzothiazole derivatives.

- LogP : Estimated logP values vary significantly:

- Stability : The absence of reactive groups (e.g., boronic acid or amines) in the target compound may enhance stability during storage and synthesis compared to analogs like 1-(2-methoxyethyl)-1H-pyrazol-4-amine .

Biologische Aktivität

4-(2-methoxyethyl)-1-methyl-1H-pyrazole is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including data tables and relevant case studies.

Overview of Biological Activities

Research has shown that pyrazole derivatives, including this compound, exhibit a wide range of biological activities, such as:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anti-inflammatory Properties : Potential use in treating inflammatory conditions.

- Anticancer Effects : Some derivatives demonstrate cytotoxicity against cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of this compound have been highlighted in several studies. Here are key findings:

- Activity Against Bacteria : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. In one study, it was compared to standard antibiotics and demonstrated significant inhibition of growth against E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. A notable case involved the evaluation of various pyrazoles for their ability to inhibit pro-inflammatory cytokines.

- Cytokine Inhibition : Compounds similar to this compound showed significant inhibition of TNF-α and IL-6, which are critical mediators in inflammatory processes. For instance, certain derivatives exhibited up to 85% inhibition at concentrations comparable to dexamethasone .

Table 2: Inhibition of Cytokines by Pyrazole Derivatives

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including the one :

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities. The results indicated that modifications in the substituents significantly affected the antimicrobial and anti-inflammatory properties .

- Structure-Activity Relationship (SAR) : Research into the SAR of pyrazoles revealed that specific functional groups enhance biological activity. For example, the presence of methoxy groups was linked to increased anti-inflammatory efficacy .

Q & A

Q. What are the common synthetic routes for 4-(2-methoxyethyl)-1-methyl-1H-pyrazole, and how are reaction conditions optimized?

- Methodological Answer : Synthesis often involves cyclocondensation reactions using precursors like ethyl acetoacetate or triazenylpyrazole derivatives. For example, copper-catalyzed click chemistry (e.g., CuSO₄/ascorbate systems) in THF/water at 50°C for 16 hours achieves regioselective triazole-pyrazole hybrid formation . Cyclocondensation with phenylhydrazine derivatives and optimization of solvent polarity (e.g., DMF-DMA) can improve yields . Key parameters include temperature control (50–80°C), stoichiometric ratios, and catalyst selection.

Q. Which spectroscopic and analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.94 ppm for methoxy protons, δ 158.3 ppm for carbonyl carbons) confirm substituent positions and electronic environments .

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [C₁₁H₁₂N₂O+H⁺] at m/z 189.1028) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles for absolute configuration determination .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) removes by-products. Recrystallization in ethanol or THF improves purity, while aqueous workup (e.g., Na₂SO₄ drying) eliminates hydrophilic impurities .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Directing Groups : Electron-withdrawing substituents (e.g., nitro groups) direct electrophilic attacks to specific positions .

- Catalytic Systems : Copper(I) catalysts enhance selectivity in azide-alkyne cycloadditions, favoring 1,4-disubstituted triazoles .

- Temperature Modulation : Lower temperatures (e.g., 0–25°C) favor kinetic products, while higher temperatures (50–80°C) drive thermodynamic control .

Q. How can contradictions between experimental spectroscopic data and computational predictions be resolved?

- Methodological Answer :

- DFT Calculations : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra (e.g., B3LYP/6-311++G(d,p) basis sets) to identify discrepancies in tautomerism or conformation .

- Impurity Profiling : Use HPLC-MS to detect trace by-products (e.g., regioisomers) that may skew spectral interpretations .

Q. What computational approaches predict the reactivity and binding interactions of this compound in biological systems?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., carbonic anhydrase isoforms) to prioritize derivatives for medicinal chemistry .

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over nanosecond timescales .

Q. How do steric and electronic effects of the 2-methoxyethyl group influence the compound’s physicochemical properties?

- Methodological Answer :

- LogP Calculations : The methoxyethyl group increases hydrophilicity (lower logP) compared to alkyl substituents, impacting solubility .

- Electron Density Mapping : Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions affecting resonance stability and acidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.